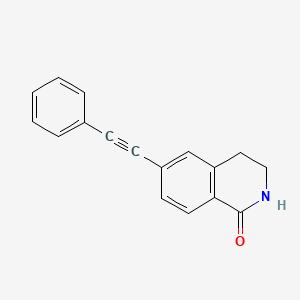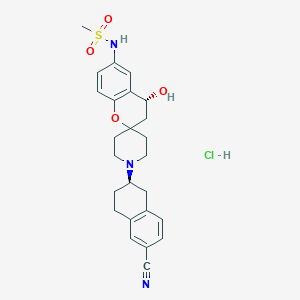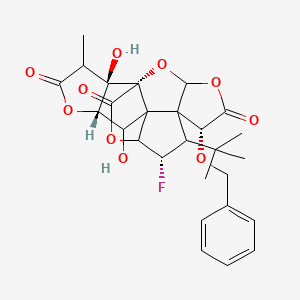
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenylethynyl group attached to the 6th position of the isoquinoline ring and a carbonyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by palladium and often requires a copper co-catalyst. The general procedure involves the following steps:
Reagent Preparation: The starting materials include an aryl halide (such as iodobenzene) and a terminal alkyne (such as phenylacetylene).
Reaction Setup: The reagents are combined in the presence of a palladium catalyst (e.g., PdCl2) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., tetrahydrofuran).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 60-80°C and stirred for several hours.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
While the Sonogashira coupling reaction is commonly used in laboratory settings, industrial production methods may involve modifications to improve yield and scalability. These methods may include the use of continuous flow reactors, alternative catalysts, and optimized reaction conditions to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
科学研究应用
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
作用机制
The mechanism of action of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
相似化合物的比较
Similar Compounds
6-Phenylethynyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carbonyl group.
6-Phenylethynyl-isoquinoline: Similar structure but lacks the dihydroisoquinoline ring.
6-Phenylethynyl-quinoline: Similar structure but has a quinoline ring instead of an isoquinoline ring.
Uniqueness
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the phenylethynyl group and the carbonyl group in the dihydroisoquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
属性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
InChI 键 |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)

amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)

